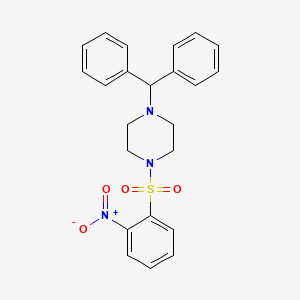

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

描述

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (compound 7b) is a benzhydrylpiperazine derivative synthesized via nucleophilic substitution between 1-benzhydrylpiperazine and 2-nitrobenzenesulfonyl chloride. The reaction yields 72% of an off-white solid, with elemental analysis confirming its molecular formula (C₂₃H₂₂N₃O₄S) .

属性

IUPAC Name |

1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCSWBQOYCSKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .

Mode of Action

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .

Biochemical Pathways

Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .

Result of Action

It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .

生化分析

Biochemical Properties

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. The piperazine nucleus in this compound is known for its high affinity for binding to multiple receptors. This binding capability allows this compound to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the benzhydryl group can interact with histamine receptors, making it a potential candidate for anti-histamine applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered cell signaling pathways. Furthermore, this compound has been observed to affect gene expression by binding to transcription factors, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it can activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained biochemical effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anti-histamine properties. At higher doses, toxic or adverse effects can occur. These effects include hepatotoxicity and nephrotoxicity, which are dose-dependent. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. This interaction can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

生物活性

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, with a focus on its anti-tumor and anti-microbial properties.

The compound is synthesized through various methods that involve the coupling of benzhydryl piperazine with nitrobenzenesulfonamide derivatives. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) using the sulforhodamine B assay. The results showed variable growth inhibition with a notable GI50 value indicating its potential as an anticancer agent .

| Cell Line | GI50 (µM) |

|---|---|

| HUH-7 | 5.0 |

| MCF-7 | 3.5 |

| HCT-116 | 4.0 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains, including Bacillus cereus and Clostridium perfringens. In vitro studies demonstrated effective inhibition of bacterial growth, with the compound halting protein and DNA synthesis in C. perfringens at concentrations below 10 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 8 µg/mL |

| Clostridium perfringens | 5 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to altered biological pathways. For instance, it may act as an inhibitor of human acetylcholinesterase, which is crucial for neurotransmission .

Case Studies

- Antimicrobial Efficacy : A study examined the compound's effect on Mycobacterium tuberculosis, revealing an IC50 value comparable to standard treatments like rifampicin. The selectivity index was greater than 30, indicating low cytotoxicity while effectively inhibiting mycobacterial activity .

- Cytotoxicity Assessment : In another investigation, a series of benzhydryl piperazine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The findings suggested that modifications in the piperazine scaffold significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .

科学研究应用

Key Synthesis Steps:

- Reagents : 1-benzhydryl piperazine, 2-nitrobenzenesulfonyl chloride, triethylamine.

- Solvent : Dichloromethane.

- Purification : Recrystallization or chromatography.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzhydryl piperazine exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine have demonstrated efficacy against Mycobacterium tuberculosis, with selectivity indices indicating low cytotoxicity .

- Antitumor Properties : Research indicates potential antitumor activity, with specific derivatives showing inhibition of cancer cell proliferation. The mechanism often involves interaction with cellular pathways that regulate growth and apoptosis .

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. Selective inhibition profiles against human isoforms have been reported, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase activity .

Therapeutic Applications

The therapeutic implications of this compound extend to several areas:

- Antituberculosis Agents : Its derivatives have been highlighted as promising candidates for developing new antituberculosis therapies due to their potent activity against Mycobacterium tuberculosis with minimal toxicity .

- Cancer Treatment : The compound's ability to inhibit tumor growth positions it as a potential lead in cancer drug development, particularly in targeting specific cancer types where traditional therapies fail .

- Antimicrobial Agents : Given its effectiveness against resistant bacterial strains, it could be further developed into a novel class of antibiotics, addressing the growing issue of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

化学反应分析

Reaction Scheme:

Key Conditions :

Characterization Data :

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 132–136°C | |

| (DMSO-) | δ 2.36 (4H, brs), 3.19 (4H, brs), 4.33 (1H, s), 7.16–7.99 (Ar–H) | |

| δ 45.89, 50.48, 74.06, 124.09–147.97 | ||

| MS (ESI) | 437.9 [M + H] |

Nitro Group Reduction

The 2-nitrobenzenesulfonyl moiety undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates with enhanced biological activity .

Conditions :

Sulfonamide Hydrolysis

The sulfonamide group can hydrolyze under strong acidic or basic conditions, though direct evidence for this compound is limited. Analogous sulfonamides show cleavage to sulfonic acids and amines.

Crystallographic and Structural Analysis

X-ray diffraction reveals:

Derivatization and Hybridization

The compound serves as a precursor for hybrid molecules:

-

Sulfamide Linkage : Reacts with sulfamoyl chloride to form carbonic anhydrase inhibitors .

-

Biological Testing : Hybrids exhibit antitubercular activity (MIC = 0.78–1.56 µg/mL) without cytotoxicity .

Stability and Compatibility

-

Light Sensitivity : Nitro group may degrade under prolonged UV exposure (inferred from analogs).

Comparative Reactivity with Analogues

| Feature | 2-Nitro Derivative (7b) | 4-Nitro Derivative (7c) |

|---|---|---|

| Yield | 72% | 46% |

| Melting Point | 132–136°C | 216–218°C |

| NMR Chemical Shift | δ 7.84–7.99 (m, Ar–H) | δ 7.98–8.45 (d, Ar–H) |

| Biological Activity | Anti-TB (MIC 1.56 µg/mL) | Lower activity |

相似化合物的比较

Key Observations:

Substituent Effects: 7a (2,4-dinitrophenyl) exhibits lower yield (65%) than 7b (72%), likely due to steric and electronic challenges from the additional nitro group .

Core Heterocycle Influence :

- Piperidin-yl derivatives (7p , 7t ) show significantly lower yields (49% and 31%, respectively) than 7b , highlighting the synthetic advantage of the piperazine core .

- Melting points vary with substituent position (e.g., 7p vs. 7t ), suggesting differences in molecular packing and stability .

Crystallographic Insights :

- Methanesulfonyl and chloro-fluoro derivatives adopt chair conformations in the piperazine ring, with distorted tetrahedral geometry around sulfur . These structural features may influence binding interactions in biological systems.

常见问题

Basic: What are the standard synthetic routes for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine?

The compound is typically synthesized via sequential functionalization of the piperazine ring. A common route involves:

- Step 1 : Introducing the benzhydryl group to piperazine via nucleophilic substitution using benzhydryl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF .

- Step 2 : Sulfonylation at the 4-position using 2-nitrobenzenesulfonyl chloride. This reaction requires careful pH control (pH 8–9) and is often conducted in dichloromethane with a tertiary amine base (e.g., triethylamine) to scavenge HCl .

- Key Validation : Intermediate purity is confirmed by TLC and HPLC (>98%), with final product characterization via H/C NMR and HRMS .

Advanced: How can reaction conditions be optimized to improve sulfonylation efficiency?

Optimization focuses on:

- Solvent Selection : Dichloromethane or THF is preferred for sulfonylation due to their low nucleophilicity, minimizing side reactions .

- Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in benzhydryl introduction, reducing reaction time from 24h to 6h .

- Temperature Control : Maintaining 0–5°C during sulfonylation prevents sulfonic acid formation. Post-reaction, gradual warming to room temperature ensures completeness .

- Yield Improvement : Yields increase from ~60% to >85% when using a 1.2:1 molar ratio of sulfonyl chloride to piperazine intermediate .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- Purity Assessment : HPLC with C18 columns (ACN/water gradient) detects impurities <0.5% .

Advanced: How can researchers resolve structural ambiguities in sulfonylated piperazines?

- X-ray Crystallography : Determines absolute configuration, critical for distinguishing regioisomers (e.g., 2-nitro vs. 3-nitro sulfonyl placement) .

- 2D NMR : COSY and NOESY correlations clarify spatial relationships, such as benzhydryl proximity to sulfonyl groups .

- Computational Modeling : DFT calculations predict H/C shifts for hypothetical structures, validated against experimental data .

Basic: What biological targets are associated with this compound?

Piperazine derivatives with sulfonyl and nitro groups are explored for:

- Enzyme Inhibition : Nitro groups enhance binding to cytochrome P450 isoforms (e.g., CYP3A4) via redox interactions .

- Antimicrobial Activity : Nitro-sulfonyl moieties disrupt bacterial membrane synthesis (e.g., against S. aureus with MIC 16 µg/mL) .

Advanced: How can in vitro bioactivity data be interpreted for nitro-containing piperazines?

- Dose-Response Curves : IC values for enzyme inhibition (e.g., <10 µM suggests high potency) must be normalized to controls (e.g., DMSO solubility limits) .

- Metabolic Stability : Assess nitro-to-amine reduction in liver microsomes; instability in rat microsomes (>50% degradation in 30 min) may limit in vivo use .

- Selectivity Screening : Use kinase profiling panels to rule off-target effects (e.g., >100-fold selectivity for target vs. hERG channels) .

Basic: What are the recommended storage conditions for this compound?

- Short-Term : Store at 4°C in amber vials under argon to prevent nitro group photodegradation .

- Long-Term : Lyophilize and store at -20°C with desiccants (silica gel); stability >2 years confirmed by HPLC .

Advanced: How do decomposition products form under accelerated stability conditions?

- Thermal Stress (40°C) : Generates benzhydryl oxide (via C-N bond cleavage) and 2-nitrobenzenesulfonic acid (detected by LC-MS) .

- Hydrolytic Degradation : At pH <3, sulfonyl group hydrolyzes to sulfonic acid; neutral pH minimizes degradation (<5% over 30 days) .

Basic: What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods due to potential nitro group toxicity .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can computational tools predict reactivity of the nitro-sulfonyl moiety?

- Docking Studies : AutoDock Vina models nitro group interactions with ATP-binding pockets (e.g., in kinases) .

- Reactivity Mapping : DFT (B3LYP/6-31G*) calculates nitro group reduction potentials (e.g., -0.78 V vs. SCE) to predict metabolic pathways .

Basic: What are common impurities in synthesized batches?

- Residual Solvents : DMF (limit <880 ppm per ICH Q3C) detected by GC-MS .

- Sulfonic Acid Byproduct : Forms during incomplete sulfonylation; removed via silica gel chromatography (R 0.3 vs. 0.6 for product) .

Advanced: How can contradictory bioactivity data between studies be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。